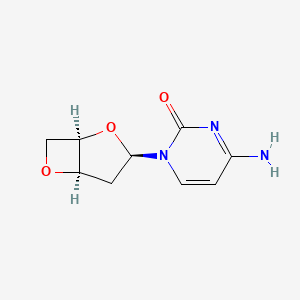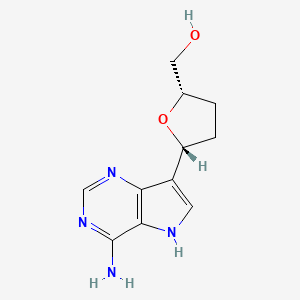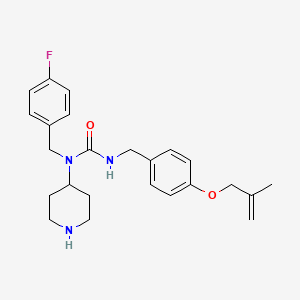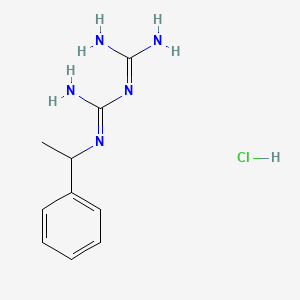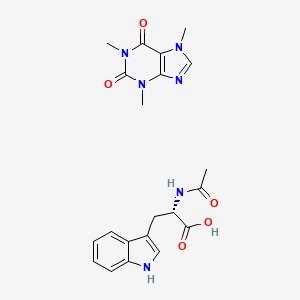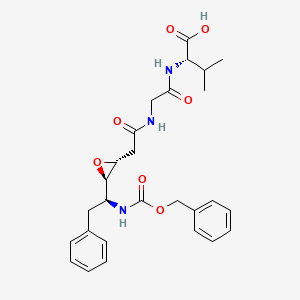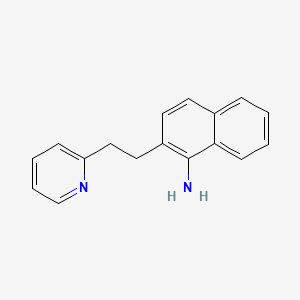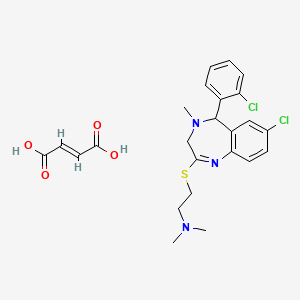
2-((2-Hydroxy-1-naphthyl)diazenyl)anthra-9,10-quinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-Hydroxy-1-naphthyl)diazenyl)anthra-9,10-quinone is an organic compound that belongs to the class of anthraquinone derivatives. These compounds are known for their vibrant colors and are often used as dyes and pigments. The structure of this compound includes an anthraquinone core with a diazenyl group attached to a hydroxy-naphthyl moiety, which contributes to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Hydroxy-1-naphthyl)diazenyl)anthra-9,10-quinone typically involves the diazotization of 2-amino-1-naphthol followed by coupling with anthraquinone. The reaction conditions often include acidic environments to facilitate the diazotization process. For instance, the reaction can be carried out in the presence of hydrochloric acid and sodium nitrite at low temperatures to form the diazonium salt, which is then coupled with anthraquinone under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Solvent-free conditions and the use of environmentally benign reagents are also considered to minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions
2-((2-Hydroxy-1-naphthyl)diazenyl)anthra-9,10-quinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, sulfonic acids, and nitrating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted anthraquinones, amines, and quinone derivatives, which can be further utilized in different applications .
科学的研究の応用
2-((2-Hydroxy-1-naphthyl)diazenyl)anthra-9,10-quinone has a wide range of applications in scientific research:
Chemistry: Used as a dye and pigment in organic synthesis and materials science.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its anticancer activity and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors for electronic devices.
作用機序
The mechanism of action of 2-((2-Hydroxy-1-naphthyl)diazenyl)anthra-9,10-quinone involves its interaction with cellular components, leading to various biological effects. The compound can intercalate into DNA, disrupting its function and leading to cell death. It also generates reactive oxygen species (ROS) that can induce oxidative stress and damage cellular components. These actions contribute to its antimicrobial and anticancer properties .
類似化合物との比較
Similar Compounds
- 2-((2-Hydroxy-1-naphthyl)diazenyl)benzoic acid
- 9,10-Anthraquinone
- 2-Hydroxy-1-naphthaldehyde-derived Schiff bases
Uniqueness
2-((2-Hydroxy-1-naphthyl)diazenyl)anthra-9,10-quinone is unique due to its specific structural features that combine the properties of both anthraquinone and diazenyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
特性
CAS番号 |
6642-56-4 |
|---|---|
分子式 |
C24H14N2O3 |
分子量 |
378.4 g/mol |
IUPAC名 |
2-[(2-hydroxynaphthalen-1-yl)diazenyl]anthracene-9,10-dione |
InChI |
InChI=1S/C24H14N2O3/c27-21-12-9-14-5-1-2-6-16(14)22(21)26-25-15-10-11-19-20(13-15)24(29)18-8-4-3-7-17(18)23(19)28/h1-13,27H |
InChIキー |
KESOSAWCVMRUDN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




